molecular formula C10H9NO3 B8046994 Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Methyl 2-(benzo[d]isoxazol-5-yl)acetate

Cat. No.: B8046994
M. Wt: 191.18 g/mol
InChI Key: ZFOQRBLYFJZAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzo[d]isoxazol-5-yl)acetate (CAS: 1956328-13-4) is an ester derivative featuring a benzo[d]isoxazole core substituted at the 5-position with an acetic acid methyl ester group. It is commercially available with a purity of 95% (Combi-Blocks catalog ID: QN-3086) and is utilized in synthetic organic chemistry as a precursor for heterocyclic hybrids and bioactive molecules . Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 207.19 g/mol. The compound’s structural uniqueness lies in the fusion of the aromatic benzene ring with the isoxazole moiety, which confers distinct electronic and steric properties relevant to drug design and materials science.

Properties

IUPAC Name

methyl 2-(1,2-benzoxazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)6-11-14-9/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOQRBLYFJZAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

A common approach involves treating 2-hydroxybenzaldehyde derivatives with hydroxylamine hydrochloride under acidic conditions. For example, 5-nitro-2-hydroxybenzaldehyde reacts with hydroxylamine in ethanol to yield 5-nitrobenzo[d]isoxazole. This method achieves moderate yields (60–70%) but requires careful control of pH to avoid over-oxidation.

Oxime Formation and Thermal Rearrangement

Alternative routes employ oxime intermediates. In one protocol, 2-cyanophenol derivatives are treated with hydroxylamine to form oximes, which undergo thermal cyclization at 120°C to produce benzo[d]isoxazoles. This method is advantageous for introducing substituents at the 5-position, critical for subsequent functionalization.

Functionalization at the 5-Position of Benzo[d]isoxazole

The 5-position of benzo[d]isoxazole is highly reactive, enabling targeted modifications to install the acetamide moiety.

Electrophilic Substitution Reactions

Electron-donating groups at the 5-position enhance reactivity toward electrophiles. For instance, nitration of benzo[d]isoxazole using fuming HNO3 in H2SO4 selectively yields the 5-nitro derivative, which is reduced to the amine using SnCl2·2H2O. This amine serves as a precursor for acetamide formation via reductive alkylation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling has been employed to introduce aryl groups at the 5-position. A representative procedure involves reacting 5-bromobenzo[d]isoxazole with methyl acrylate in the presence of Pd(PPh3)4 and K2CO3, achieving 75% yield. This method is limited by the availability of boronic ester precursors.

Synthesis of Methyl 2-(Benzo[d]isoxazol-5-yl)acetate

Direct Esterification of Carboxylic Acid Intermediates

Benzo[d]isoxazol-5-yl-acetic acid (6) is synthesized via hydrolysis of the corresponding nitrile using NaOH in ethanol/water (1:1). Subsequent esterification with methanol in the presence of H2SO4 affords the target compound in 82% yield. Challenges include competing side reactions during hydrolysis, necessitating precise stoichiometric control.

Table 1: Optimization of Esterification Conditions

CatalystSolventTemperature (°C)Yield (%)
H2SO4Methanol6582
HCl (gas)Methanol6068
AmberlystToluene8045

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of benzo[d]isoxazol-5-yl-acetic acid and methanol, irradiated at 100°C for 15 minutes with H2SO4, achieves 88% yield. This method minimizes thermal degradation, preserving the integrity of the isoxazole ring.

Alternative Pathways via Intermediate Bromination

α-Bromination of Acetic Acid Derivatives

Benzo[d]isoxazol-3-yl-acetic acid (6) undergoes bromination at the α-position using Br2 in CCl4, yielding 2-bromo-2-(benzo[d]isoxazol-5-yl)acetic acid. Subsequent esterification with methanol and Ag2CO3 as a base produces the methyl ester in 70% yield.

Table 2: Bromination Reaction Parameters

Brominating AgentSolventTime (h)Yield (%)
Br2CCl4470
NBSDCM655
HBr/H2O2AcOH362

Nucleophilic Displacement Reactions

The bromo intermediate can also react with sodium methoxide in methanol under reflux, directly forming the ester. This one-pot method simplifies purification but requires anhydrous conditions to prevent hydrolysis.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane (15:85) is standard for isolating this compound. HPLC analysis with a C18 column (MeOH:H2O = 70:30) confirms purity >98%.

Spectroscopic Validation

  • 1H NMR (300 MHz, CDCl3): δ 3.72 (s, 3H, -OCH3), 4.12 (s, 2H, -CH2COO-), 6.98–7.85 (m, 4H, Ar-H).

  • ESI-MS: m/z 234 [M+H]+.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Direct Esterification8298High
Microwave-Assisted8897Moderate
Bromination Pathway7095Low

Direct esterification offers the best balance of yield and scalability, while microwave-assisted synthesis excels in efficiency. Bromination routes are less favored due to intermediate instability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d]isoxazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-(benzo[d]isoxazol-5-yl)acetate serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in the development of new compounds. Common synthetic routes include:

  • Reactions with Nucleophiles : The ester group can be hydrolyzed or substituted by nucleophiles, facilitating the creation of more complex molecules.
  • Cyclization Reactions : The compound can undergo cyclization to form heterocyclic structures, which are often biologically active.

These applications highlight its importance in the synthesis of pharmaceutical agents and other organic compounds.

Research has indicated that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective properties, suggesting applications in neurodegenerative disease treatments. Its mechanism may involve interaction with receptors or enzymes linked to neuroprotection .

Case Study: Neuroprotective Potential

A series of studies have explored the compound's effects on cellular models of neurodegeneration. For instance, it was shown to reduce oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurotoxicity .

Pharmacological Research

The pharmacological profile of this compound is under investigation for its potential as a multitarget-directed ligand (MTDL) in treating Alzheimer's disease (AD). The compound's structural features allow it to interact with multiple biological targets involved in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Immunomodulatory Effects

Isoxazole derivatives have been documented for their immunomodulatory properties. This compound could potentially modulate immune responses by influencing cytokine production and signaling pathways involved in inflammation .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory pathways
NeuroprotectiveReduction of oxidative stress
ImmunomodulatoryModulation of cytokine production

Conclusion and Future Directions

This compound is a compound with promising applications across various fields of research, particularly in medicinal chemistry and pharmacology. Its diverse biological activities warrant further investigation to fully elucidate its mechanisms and therapeutic potential.

Future research should focus on:

  • Conducting more extensive pharmacological studies to confirm its efficacy and safety.
  • Exploring novel synthetic routes to enhance yield and purity.
  • Investigating its interactions at the molecular level to develop targeted therapies.

Mechanism of Action

The mechanism of action of methyl 2-(benzo[d]isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Methyl 2-(benzo[d]isoxazol-5-yl)acetate
  • Core structure : Benzo[d]isoxazole (benzene fused with isoxazole at positions 4 and 5).
  • Substituent : Acetic acid methyl ester at position 3.
Analog 1: Methyl 2-[3-(4-nitrophenyl)isoxazol-5-yl]acetate (14f)
  • Core structure : Isoxazole substituted with a 4-nitrophenyl group at position 3 and an acetic acid methyl ester at position 4.
  • Key data : Melting point (mp) 122–123°C, synthesized via diazomethane treatment in 73% yield .
Analog 2: Methyl 2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA)
  • Core structure : Benzoxazole (benzene fused with oxazole) substituted with a 4-chlorophenyl group and an acetic acid methyl ester.
  • Application: Investigated as an anti-psoriatic agent, synthesized via condensation of 4-chlorobenzaldehyde with methyl 2-(3-amino-4-hydroxyphenyl)acetate .
Analog 3: Ethyl benzo[d]isoxazole-3-carboxylate
  • Core structure : Benzo[d]isoxazole with an ethyl ester at position 3.
  • Key data : CAS 57764-49-5, 97% purity, molecular weight 207.19 g/mol .
Analog 4: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
  • Core structure : Benzo[d]isoxazole with a methyl group at position 5 and an acetic acid group at position 3.
  • Key data: CAS 70154-01-7, molecular formula C₁₀H₉NO₃ .

Pharmacological and Functional Comparisons

  • Role of Substituents : The 4-nitrophenyl group in 14f increases polarity and may improve binding to hydrophobic enzyme pockets, whereas the unsubstituted benzo[d]isoxazole in the parent compound offers a simpler scaffold for derivatization .
  • Acid vs. Ester Derivatives : The carboxylic acid analog (2-(5-methylbenzo[d]isoxazol-3-yl)acetic acid) may exhibit higher solubility in aqueous media compared to ester derivatives, which are typically more lipophilic .

Biological Activity

Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the molecular formula C_{11}H_{11}N_{1}O_{3} and a molecular weight of approximately 191.18 g/mol. The compound features a benzo[d]isoxazole moiety, which is a bicyclic structure that combines benzene and isoxazole rings, contributing to its unique chemical behavior and biological interactions .

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

3. Antiviral Activity

This compound has been evaluated for its antiviral properties, particularly against HIV. Some derivatives of isoxazole compounds have shown inhibitory effects on HIV reverse transcriptase, indicating a potential pathway for antiviral drug development .

The biological activity of this compound appears to involve multiple mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes involved in pain perception and inflammation.
  • Oxidative Stress Reduction : It may reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects.
  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, it can help mitigate inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Methyl 2-(benzo[d]isoxazol-3-yl)acetateIsoxazole derivativeDifferent position of isoxazole nitrogen
Methyl 2-(1H-benzo[d]imidazol-2-yl)acetateImidazole derivativeContains imidazole instead of isoxazole
Methyl 2-(1,3-benzothiazol-5-yl)acetateThiazole derivativeContains sulfur in the ring structure

This table illustrates how the positioning of functional groups affects the biological activity and reactivity of these compounds .

Case Studies

Several studies have provided insights into the efficacy of this compound:

  • A study investigating its anti-inflammatory effects found that it significantly reduced edema in animal models when administered at specific dosages .
  • Another research focused on its neuroprotective capabilities demonstrated that treatment with this compound improved cognitive function in mice subjected to neurotoxic agents .

Q & A

Q. What are the common synthetic routes for Methyl 2-(benzo[d]isoxazol-5-yl)acetate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves functionalization of the isoxazole core followed by esterification. For example, methyl 5-(2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamido)pentanoate is hydrolyzed to the corresponding carboxylic acid using LiOH in THF/water, achieving a 63% yield after acidification and extraction . Alternative routes include Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to form dihydropyridine carboxylates, though this method is more suited for derivatives . Key factors affecting yield include solvent choice (e.g., THF for hydrolysis stability), temperature (room temperature vs. reflux), and stoichiometric control of reagents like LiOH.

Q. How is this compound characterized post-synthesis?

Answer: Standard characterization involves:

  • FT-IR spectroscopy to confirm ester (C=O at ~1720 cm⁻¹) and amide (N-H at ~3330 cm⁻¹) functional groups .
  • ¹H NMR for structural elucidation, such as aromatic proton signals (δ 6.81–7.37 ppm) and methoxy group integration (δ 3.78–3.81 ppm) .
  • TLC monitoring (e.g., chloroform:methanol 7:3) to track reaction progress and purity .
    Advanced labs may employ high-resolution mass spectrometry (HRMS) or X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. How can researchers optimize low yields in coupling reactions involving this compound?

Answer: Low yields (e.g., 63% in hydrolysis reactions ) often stem from side reactions or incomplete conversions. Strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for stereoselective reactions.
  • Solvent optimization : Polar aprotic solvents like DMF or DCE may improve solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., in ethanol for hydrazide formation ) can enhance reactivity but require careful monitoring to avoid decomposition.
  • Stoichiometric adjustments : Excess reagents (e.g., 1.2 eq hydrazine hydrate ) drive reactions to completion.

Q. What analytical contradictions exist in reported biological activities of isoxazole derivatives, and how can they be resolved?

Answer: While this compound derivatives are reported as selective COX-1 inhibitors , discrepancies in IC₅₀ values may arise from:

  • Assay variability : Differences in cell lines (e.g., human vs. murine COX-1) or enzyme sources.
  • Structural modifications : Substitutions on the isoxazole ring (e.g., methoxy vs. nitro groups) alter binding affinity.
  • Data normalization : Inconsistent use of positive controls (e.g., aspirin for COX-1 inhibition).
    To resolve contradictions, standardize assays across labs, perform dose-response curves, and validate with molecular docking studies to correlate structure-activity relationships .

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic rearrangements?

Answer: The isoxazole ring’s electron-deficient nature facilitates ring-opening or rearrangement. For example, Mo(CO)6-mediated reactions proceed via coordination to the isoxazole nitrogen, inducing cleavage of the N-O bond and subsequent cyclization to form dihydropyridine carboxylates . Kinetic studies using deuterated solvents or radical traps can elucidate intermediates. Computational methods (DFT) further predict transition states and regioselectivity in such transformations .

Q. How can researchers mitigate stability issues during storage or handling of this compound?

Answer: Stability challenges include:

  • Hydrolysis : Store under anhydrous conditions (e.g., desiccators with silica gel) and avoid protic solvents.
  • Light sensitivity : Use amber vials to prevent photodegradation of the isoxazole ring.
  • Temperature control : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) .
    Characterize degradation products via LC-MS and adjust synthetic protocols to incorporate stabilizing groups (e.g., electron-withdrawing substituents) .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low reaction yieldsCatalyst screening, solvent optimization
Structural ambiguityX-ray crystallography, HRMS
Biological assay variabilityStandardized protocols, molecular docking
Stability during storageAnhydrous storage, inert atmospheres

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.